molecular formula C8H9BrCl2N2S B2899961 {[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326814-97-4

{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B2899961
CAS No.: 1326814-97-4
M. Wt: 316.04
InChI Key: ADVIDHZZKKYFTB-UHFFFAOYSA-N
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Description

{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C₁₂H₁₀Cl₂N₂S·HBr It is a derivative of phenylmethanethiol and contains a dichlorophenyl group, a sulfanyl group, and a methanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the following steps:

  • Starting Materials: : The synthesis begins with 3,4-dichlorobenzyl chloride and thiourea.

  • Reaction Process: : The 3,4-dichlorobenzyl chloride is reacted with thiourea in the presence of a base (such as sodium hydroxide) to form the intermediate thiourea derivative.

  • Hydrobromination: : The intermediate is then treated with hydrobromic acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as sodium iodide (NaI) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products Formed

  • Oxidation: : {[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide sulfoxide or sulfone.

  • Reduction: : {[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide amine derivatives.

  • Substitution: : Derivatives with different nucleophiles replacing the chlorine atoms.

Scientific Research Applications

{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several applications in scientific research:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may be used in biochemical studies to investigate enzyme mechanisms or as a probe in molecular biology research.

  • Industry: : The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which {[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be compared with other similar compounds, such as:

  • 3,4-Dichlorophenyl methyl sulfone: : This compound differs in the oxidation state of the sulfur atom.

  • 3,4-Dichlorophenyl methyl sulfide: : This compound lacks the methanimidamide group.

  • 3,4-Dichlorophenyl methyl amine: : This compound has an amine group instead of the methanimidamide group.

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S.BrH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVIDHZZKKYFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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